Butyl 5-chloropentyl sulfone
Overview
Description
Butyl 5-chloropentyl sulfone is an organic compound belonging to the sulfone family. Sulfones are characterized by the presence of a sulfonyl functional group (SO₂) attached to two carbon atoms. This compound is notable for its unique structure, which includes a butyl group and a 5-chloropentyl chain attached to the sulfonyl group. Sulfones are versatile intermediates in organic synthesis and have found various applications in diverse fields such as agrochemicals, pharmaceuticals, and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butyl 5-chloropentyl sulfone can be achieved through several methods. One common approach involves the oxidation of sulfides to sulfones. For instance, the oxidation of butyl 5-chloropentyl sulfide using hydrogen peroxide or other oxidizing agents can yield the desired sulfone . Another method involves the sulfonylation of butyl 5-chloropentyl chloride with a sulfonylating agent such as sodium sulfinate .
Industrial Production Methods: In industrial settings, the production of sulfones often involves large-scale oxidation processes. The use of metal catalysts, such as tantalum carbide or niobium carbide, can enhance the efficiency of these reactions . Additionally, environmentally benign methods, such as the use of urea-hydrogen peroxide, have been developed to produce sulfones without the need for heavy metals .
Chemical Reactions Analysis
Types of Reactions: Butyl 5-chloropentyl sulfone can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the sulfone back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chloropentyl chain, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, urea-hydrogen peroxide, and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation: Sulfoxides and other oxidized derivatives.
Reduction: Butyl 5-chloropentyl sulfide.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Butyl 5-chloropentyl sulfone has several applications in scientific research:
Mechanism of Action
The mechanism of action of butyl 5-chloropentyl sulfone involves its ability to participate in various chemical reactions due to the presence of the sulfonyl group. The sulfonyl group can act as an electron-withdrawing group, stabilizing adjacent carbanions and facilitating nucleophilic substitution reactions . Additionally, the compound can undergo oxidation and reduction reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Butyl 5-chloropentyl sulfone can be compared with other sulfones such as:
Methyl sulfone: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Phenyl sulfone: Used in the production of polymers and as an intermediate in organic synthesis.
Vinyl sulfone: Utilized in the synthesis of biologically active compounds and as a cross-linking agent in polymer chemistry.
Uniqueness: this compound is unique due to its specific structure, which combines a butyl group and a 5-chloropentyl chain. This structure imparts distinct chemical properties, making it suitable for specialized applications in organic synthesis and material science .
Properties
IUPAC Name |
1-butylsulfonyl-5-chloropentane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19ClO2S/c1-2-3-8-13(11,12)9-6-4-5-7-10/h2-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBLOMCQNFRZSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)CCCCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90300985 | |
Record name | butyl 5-chloropentyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90300985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14633-41-1 | |
Record name | NSC140303 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140303 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | butyl 5-chloropentyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90300985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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